molecular formula C10H20N2O B1311505 (1S,2S)-2-Piperazin-1-yl-cyclohexanol CAS No. 936940-36-2

(1S,2S)-2-Piperazin-1-yl-cyclohexanol

Cat. No.: B1311505
CAS No.: 936940-36-2
M. Wt: 184.28 g/mol
InChI Key: FQHUZPOZJAVZIW-UWVGGRQHSA-N
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Description

(1S,2S)-2-Piperazin-1-yl-cyclohexanol is a chiral compound with a unique structure that includes a piperazine ring attached to a cyclohexanol moiety

Scientific Research Applications

(1S,2S)-2-Piperazin-1-yl-cyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Piperazin-1-yl-cyclohexanol typically involves the reaction of cyclohexanone with piperazine under specific conditions. One common method includes the reduction of the intermediate formed by the reaction of cyclohexanone with piperazine using a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of the intermediate compounds under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Piperazin-1-yl-cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Piperazin-1-yl-cyclohexanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-Cyclohexane-1,2-diamine: Similar in structure but lacks the piperazine ring.

    (1S,2S)-2-Piperazin-1-yl-ethanol: Similar but with an ethanol moiety instead of cyclohexanol.

Uniqueness

(1S,2S)-2-Piperazin-1-yl-cyclohexanol is unique due to the combination of the piperazine ring and cyclohexanol moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(1S,2S)-2-piperazin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUZPOZJAVZIW-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270674
Record name rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-36-2
Record name rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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